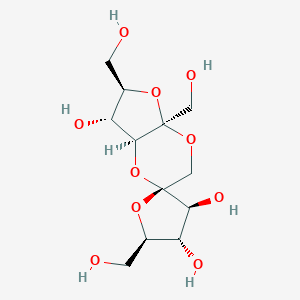
6-(2-Hydroxyethyl)nicotinonitrile
Overview
Description
6-(2-Hydroxyethyl)nicotinonitrile, also known as 6-HEN, is a chemical compound that belongs to the class of nicotinonitriles. It is a potential drug candidate with a wide range of applications in scientific research. The compound has been extensively studied for its biochemical and physiological effects, and its mechanism of action has been explored in detail.
Mechanism of Action
The mechanism of action of 6-(2-Hydroxyethyl)nicotinonitrile involves the activation of the Nrf2/ARE pathway, which is a key regulator of cellular defense against oxidative stress. The compound acts as an antioxidant and promotes the expression of genes involved in the cellular defense mechanism. In addition, it has been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
6-(2-Hydroxyethyl)nicotinonitrile has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect neurons against oxidative stress. In addition, it has been shown to enhance cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(2-Hydroxyethyl)nicotinonitrile in lab experiments include its high purity, low toxicity, and wide range of potential applications. However, the limitations of using 6-(2-Hydroxyethyl)nicotinonitrile include its limited solubility, which can make it difficult to administer in certain experiments, and its relatively high cost compared to other compounds.
Future Directions
There are several future directions for the study of 6-(2-Hydroxyethyl)nicotinonitrile. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the exploration of the compound's potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, the compound's potential use as a diagnostic tool for cancer and other diseases should be further explored. Finally, the compound's potential use in combination therapies with other drugs should be investigated.
Scientific Research Applications
6-(2-Hydroxyethyl)nicotinonitrile has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and neuroprotective activities. In addition, it has been explored for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The compound has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
properties
IUPAC Name |
6-(2-hydroxyethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-5-7-1-2-8(3-4-11)10-6-7/h1-2,6,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXNGBPRSACNMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














